molecular formula C6H8N2O3 B053176 Ethyl 2-aminooxazole-5-carboxylate CAS No. 113853-16-0

Ethyl 2-aminooxazole-5-carboxylate

Cat. No. B053176
M. Wt: 156.14 g/mol
InChI Key: UHUDJKCNXFBBHU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Ethyl 2-aminooxazole-5-carboxylate and its derivatives often involves readily available materials and may include methods such as palladium-catalyzed amide coupling, bromination of enamides, and cyclization processes. These methods provide a pathway to synthesize the compound with high optical purity and without racemization, highlighting the efficiency and versatility of the synthesis processes employed (Magata et al., 2017).

Molecular Structure Analysis

The molecular structure of Ethyl 2-amino­oxazole-5-carboxyl­ate has been determined to consist of planar sheets that are internally connected by intermolecular hydrogen bonding. These sheets run parallel to a specific plane and interact with each other primarily through dipole-dipole interactions between antiparallel carbonyl groups, illustrating the compound's stable molecular structure (Kennedy et al., 2001).

Chemical Reactions and Properties

Ethyl 2-aminooxazole-5-carboxylate undergoes various chemical reactions that lead to the formation of different derivatives. These reactions include modifications that have been studied for their antimicrobial activities against various strains of bacteria and fungi, demonstrating the compound's potential in contributing to the synthesis of bioactive molecules (Desai et al., 2019).

Physical Properties Analysis

The synthesis and analysis of Ethyl 2-aminooxazole-5-carboxylate derivatives involve characterizing their physical properties through techniques like IR, NMR, and mass spectral analysis. These methods confirm the structures of synthesized derivatives and provide insight into the compound's physical characteristics, supporting the development of compounds with desired physical properties.

Chemical Properties Analysis

Investigations into the chemical properties of Ethyl 2-aminooxazole-5-carboxylate derivatives include studies on their antibacterial and antimicrobial activities. The structure-activity relationship (SAR) is carried out using 3D-QSAR analysis, which provides valuable information for understanding the chemical properties and activity relationships of these molecules. Such analyses contribute to the development of molecules with optimized chemical properties for potential applications in various fields (Desai et al., 2019).

Scientific Research Applications

  • Crystal Structure Analysis : Kennedy et al. (2001) explored the crystal structure of ethyl 2-aminooxazole-5-carboxylate, highlighting its planar sheets internally connected by hydrogen bonding, crucial for understanding its chemical behavior and applications (Kennedy, Khalaf, Suckling, & Waigh, 2001).

  • Synthetic Modifications for Antimicrobial Applications : Desai, Bhatt, & Joshi (2019) demonstrated synthetic modifications of ethyl 2-amino-4-methylthiazole-5-carboxylate, a derivative of the thiazole group, and its potential in antimicrobial activities (Desai, Bhatt, & Joshi, 2019).

  • Synthesis Approaches : Cheng et al. (2016) reported a general approach to synthesize 2-substituted ethyl 5-aminothiazole-4-carboxylates, highlighting the versatility and potential of ethyl 2-aminooxazole-5-carboxylate in various chemical syntheses (Cheng et al., 2016).

  • Enantioselective Synthesis : Magata et al. (2017) focused on the enantioselective synthesis of a derivative of ethyl 2-aminooxazole-5-carboxylate, which is significant for creating specific molecules for pharmaceutical purposes (Magata et al., 2017).

  • Antitumor Activity : El-Subbagh, Abadi, & Lehmann (1999) synthesized new analogs of ethyl 2-substituted-aminothiazole-4-carboxylate and evaluated their antitumor activity, indicating the compound's potential in cancer research (El-Subbagh, Abadi, & Lehmann, 1999).

  • Hydroxamic Acids as Antitumor Agents : Anh et al. (2020) explored the design and synthesis of hydroxamic acids starting from ethyl 2-aminooxazole-4-carboxylate, showing their potential as antitumor agents and histone deacetylase inhibitors (Anh et al., 2020).

  • Microwave-Assisted Synthesis : Nolt et al. (2006) optimized the preparation of oxazole-4-carboxamides and their rearrangement to 5-aminooxazole-4-carboxylates using a microwave-assisted process, which is crucial for efficient and rapid synthesis (Nolt et al., 2006).

Safety And Hazards

Ethyl 2-aminooxazole-5-carboxylate is classified as a warning under the GHS system . It has hazard statements H302, H315, H319, H335 , indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust and contact with skin and eyes .

Future Directions

While specific future directions for Ethyl 2-aminooxazole-5-carboxylate are not available, the development of anticancer drug resistance has significantly restricted the clinical efficacy of the most commonly prescribed anticancer drugs . Therefore, investigating small molecule antitumor agents, which could decrease drug resistance and reduce unpleasant side effects, is desirable . The 2-aminothiazole scaffold, of which Ethyl 2-aminooxazole-5-carboxylate is a part, has emerged as a promising scaffold in medicinal chemistry and drug discovery research .

properties

IUPAC Name

ethyl 2-amino-1,3-oxazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O3/c1-2-10-5(9)4-3-8-6(7)11-4/h3H,2H2,1H3,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHUDJKCNXFBBHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(O1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70413941
Record name ETHYL 2-AMINOOXAZOLE-5-CARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70413941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-aminooxazole-5-carboxylate

CAS RN

113853-16-0
Record name ETHYL 2-AMINOOXAZOLE-5-CARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70413941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 2-amino-1,3-oxazole-5-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
AR Kennedy, AI Khalaf, CJ Suckling… - … Section E: Structure …, 2001 - scripts.iucr.org
The crystal structure of ethyl 2-aminooxazole-5-carboxylate, C6H8N2O3, consists of planar sheets internally connected by intermolecular hydrogen bonding running parallel to the (120) …
Number of citations: 3 scripts.iucr.org
GM Noonan, AP Dishington, J Pink, AD Campbell - Tetrahedron Letters, 2012 - Elsevier
Direct coupling of five-membered heterocyclic amines with halo-heterocycles is a notoriously recalcitrant transformation. Herein we report our findings on the coupling of substituted 2-…
Number of citations: 15 www.sciencedirect.com
MA Silvers, GT Robertson, CM Taylor… - Journal of medicinal …, 2014 - ACS Publications
… Ethyl 2-aminooxazole-5-carboxylate 11 (2.00 g, 12.8 mmol) was added to 2 M aqueous NaOH (50 mL) and stirred at room temperature for 2 h. The mixture was heated to 60 C and …
Number of citations: 33 pubs.acs.org
L Lintnerová, L Kováčiková… - Journal of Heterocyclic …, 2015 - Wiley Online Library
… oxazole product only 7% at best and presence of two novel enamine products 25 and 26), this method was used for the preparation of the precursor ethyl 2-aminooxazole-5-carboxylate …
Number of citations: 6 onlinelibrary.wiley.com
MA Silvers - 2014 - search.proquest.com
Design, Synthesis, and Antibacterial Properties of Dual-Ligand Inhibitors of Acetyl-CoA Carboxylase and Mechanism of Action for the Antibacterial Agent Moiramide B Abstract An …
Number of citations: 4 search.proquest.com
H Tao - 2007 - search.proquest.com
Tandem Diels-Alder and dipolar cycloaddition reactions of 1, 3, 4-oxadiazoles have been disclosed and applied in the total synthesis of several vinca alkaloids. The reactions were …
Number of citations: 0 search.proquest.com

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